![molecular formula C12H13O5- B107795 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester CAS No. 63317-89-5](/img/structure/B107795.png)
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester
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Overview
Description
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as Mono (4-hydroxybutyl) Terephthalate, is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 . It is a solid substance that is white to off-white in color .
Synthesis Analysis
Mono (4-hydroxybutyl) Terephthalate is utilized for the production of poly (butylene terephthalate), a thermoplastic engineering polymer . It can also be used for biodegradation of aliphatic-aromatic copolyesters .Molecular Structure Analysis
The molecular structure of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester consists of a benzene ring with two carboxylic acid groups at the 1 and 4 positions, and a 4-hydroxybutyl group attached to one of these carboxylic acid groups .Physical And Chemical Properties Analysis
This compound has a melting point greater than 129°C (decomposition) and a predicted boiling point of 441.4±30.0 °C . Its predicted density is 1.274±0.06 g/cm3 . It is slightly soluble in DMSO and methanol when sonicated . The predicted pKa value is 3.75±0.10 .Scientific Research Applications
Production of Poly (butylene terephthalate)
This compound is utilized for the production of poly (butylene terephthalate), a thermoplastic engineering polymer . Poly (butylene terephthalate) is known for its good chemical resistance, mechanical properties, and thermal stability, making it useful in a variety of applications such as automotive parts, electrical components, and consumer products .
Biodegradation of Aliphatic-Aromatic Copolyesters
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can also be used for the biodegradation of aliphatic-aromatic copolyesters . These copolyesters are a type of biodegradable plastic that can be broken down by microorganisms in the environment, reducing the environmental impact compared to traditional plastics .
Synthesis of Metal Organic Frameworks (MOFs)
A Mn-1,4-benzenedicarboxylate (Mn-1,4-BDC) MOF was synthesized by reaction of 1,4-benzenedicarboxylic acid (1,4-BDC) with manganese (ii) chloride (MnCl2) . MOFs are porous materials with high surface areas that can be used for a variety of applications, including gas storage, catalysis, and drug delivery .
Chemical Research
Due to its unique structure and properties, 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester is often used in chemical research . It can serve as a starting material or intermediate in the synthesis of other complex molecules .
Material Science
In material science, this compound can be used in the development of new materials with desired properties . For example, it can be used to modify the properties of polymers, resulting in materials with improved durability, flexibility, or other characteristics .
Environmental Science
In environmental science, 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can be used in studies related to the degradation of plastics in the environment . Understanding how these materials break down can help scientists develop more sustainable materials and waste management strategies .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as Mono (4-hydroxybutyl) Terephthalate, is the production of poly (butylene terephthalate) . This compound is a thermoplastic engineering polymer .
Mode of Action
The compound interacts with its targets by serving as a monomer in the production of poly (butylene terephthalate). The resulting changes include the formation of a polymer that has applications in various industries due to its desirable properties such as high strength, electrical insulation, and chemical resistance .
Biochemical Pathways
The compound affects the biochemical pathway involved in the production of poly (butylene terephthalate). The downstream effects of this pathway include the creation of a versatile material used in manufacturing sectors such as automotive, electrical, and consumer goods .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the synthesis of poly (butylene terephthalate). This polymer has a wide range of applications due to its excellent mechanical and electrical properties .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature should be dry and at room temperature to maintain its stability . Furthermore, the compound’s efficacy in producing poly (butylene terephthalate) may be influenced by factors such as temperature and pressure during the polymerization process.
properties
IUPAC Name |
4-(4-hydroxybutoxycarbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBMQTZOKFYGNH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13O5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622185 |
Source
|
Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63317-89-5 |
Source
|
Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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